1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole
Description
1-[4-(4-Pentylcyclohexyl)phenyl]-1H-pyrrole is a pyrrole derivative featuring a pentylcyclohexylphenyl substituent at the 1-position of the pyrrole ring. This compound is notable for its liquid crystalline properties, as demonstrated in studies of analogous structures with aggregation-induced emission (AIE) characteristics . The pentylcyclohexyl group enhances thermal stability and mesomorphic behavior, making it relevant for materials science applications.
Properties
IUPAC Name |
1-[4-(4-pentylcyclohexyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-2-3-4-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-5-6-17-22/h5-6,12-19H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIPQLCXMNCUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole typically involves the reaction of 4-(4-pentylcyclohexyl)benzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as purification through recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
1-[4-(4-Pentylcyclohexyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives through functionalization reactions. This compound has been utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study : A study demonstrated the use of this pyrrole derivative in synthesizing novel heterocyclic compounds with potential anti-cancer properties. The reaction conditions were optimized to yield high purity and yield of the target compounds, showcasing the effectiveness of this compound as a synthetic intermediate.
Pharmaceutical Development
The compound has been investigated for its pharmacological properties, particularly in the context of receptor modulation. It has shown promise as a ligand for various biological targets, including G-protein coupled receptors (GPCRs).
Case Study : Research indicated that derivatives of this compound exhibited selective activity on specific GPCRs, leading to increased interest in its potential therapeutic applications in treating metabolic disorders and other diseases.
Material Science
In material science, this compound is being explored for its properties in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport properties makes it an attractive candidate for these applications.
Data Table: Properties Relevant to Material Science Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Charge Mobility | Moderate |
| Film Formation | Excellent |
| Solubility | Soluble in common organic solvents |
Mechanism of Action
The mechanism of action of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Cycloalkyl Substituents
1-(4-((1S,2S)-2-Methylcyclobutyl)phenyl)-1H-pyrrole (2k) :
- Synthesis : Prepared via CuH-catalyzed enantioselective hydroamination, yielding 95% purity with 99% enantiomeric excess (ee) .
- Physical Properties : Solid (m.p. 54–56°C), contrasting with the liquid crystalline behavior of the pentylcyclohexyl analog.
- Key Difference : Smaller cyclobutyl group reduces steric bulk, lowering melting point compared to the pentylcyclohexyl derivative.
4-((1S,2S)-2-Methylcyclopentyl)-1,1'-biphenyl (2l) :
Table 1: Cycloalkyl-Substituted Pyrroles
| Compound | Substituent | Melting Point/State | Purity (%) | ee (%) |
|---|---|---|---|---|
| 1-[4-(4-Pentylcyclohexyl)phenyl]-1H-pyrrole | Pentylcyclohexylphenyl | Liquid crystal* | N/A | N/A |
| 2k | 2-Methylcyclobutyl | 54–56°C (solid) | 95 | 99 |
| 2l | 2-Methylcyclopentyl | Oil | 74 | 98 |
Substituted N-Phenylpyrroles
1-(4-Bromophenyl)-1H-pyrrole (3) :
1-(4-Methoxyphenyl)-1H-pyrrole (2) :
Table 2: Substituent Effects on N-Phenylpyrroles
| Compound | Substituent | HOMO-LUMO Gap (eV)* | Yield (%) |
|---|---|---|---|
| 1-(4-Bromophenyl)-1H-pyrrole | Br | 4.1 | 81 |
| 1-(4-Methoxyphenyl)-1H-pyrrole | OMe | 3.8 | 36–81 |
| Target Compound | Pentylcyclohexyl | N/A | N/A |
Bioactive Pyrrole Derivatives
- 4-[1-(4-Hexylphenyl)-5-methyl-1H-pyrrol-2-yl]phenol: Bioactivity: Tyrosine phosphatase inhibitor (100% yield) .
Neuroprotective Pyrroles (A–C) :
Biological Activity
1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , highlighting its complexity as a pyrrole derivative. The structure features a pyrrole ring bonded to a phenyl group, which is further substituted by a pentylcyclohexyl moiety. This unique configuration may influence its biological interactions and activities.
Antimicrobial Properties
Research indicates that pyrrole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the pyrrole structure have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that halogenated pyrroles possess antibacterial activity, suggesting that structural modifications can enhance this effect .
Case Study: Antibacterial Activity
A study on pyrrole derivatives demonstrated that certain modifications could lead to increased inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The presence of substituents at specific positions on the pyrrole ring was correlated with enhanced antibacterial activity .
Anticancer Activity
Pyrrole derivatives have also been explored for their anticancer potential. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, a related compound showed promising results in inhibiting the growth of colorectal cancer cells with low IC50 values, indicating potent anticancer properties .
Data Table: Anticancer Efficacy of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SW480 (Colorectal) | 2 | Inhibition of Wnt signaling |
| Compound B | HCT116 (Colorectal) | 0.12 | Induction of apoptosis |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrrole derivatives have been noted for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Antimicrobial Activity : It is believed that the compound may disrupt bacterial cell membranes or interfere with vital metabolic processes within microbial cells .
- Anticancer Activity : The inhibition of key signaling pathways involved in cell proliferation and survival is a proposed mechanism for its anticancer effects .
- Anti-inflammatory Activity : Modulation of cytokine production and inhibition of inflammatory mediators are potential mechanisms through which this compound may exert its effects .
Q & A
Q. Basic
- ¹H-NMR : Key signals include aromatic protons (δ 6.6–7.1 ppm) and cyclohexyl protons (δ 1.2–2.4 ppm) .
- FT-IR : Absorptions at ~1515 cm⁻¹ (C=C stretching) and ~1250 cm⁻¹ (C-N pyrrole ring) .
- X-ray crystallography : Resolves spatial arrangement of the pentylcyclohexyl substituent .
How can discrepancies between NMR and X-ray data for derivatives be resolved?
Advanced
Discrepancies arise from dynamic effects (e.g., rotational barriers) in solution vs. solid state. Methodologies include:
- Variable-temperature NMR : Identifies conformational exchange broadening .
- DFT calculations : Compares theoretical and experimental bond lengths/angles from X-ray .
- Hirshfeld analysis : Maps intermolecular interactions influencing solid-state packing .
What thermal stability profiles are observed for 1H-pyrrole derivatives?
Basic
Thermogravimetric analysis (TGA) of analogs shows decomposition temperatures (Td) ranging from 180–250°C. The 4-pentylcyclohexyl group enhances stability via hydrophobic packing, increasing Td by ~20°C compared to unsubstituted derivatives .
What strategies elucidate the mechanism of tyrosine phosphatase inhibition by these derivatives?
Q. Advanced
- Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots .
- Docking studies : Use X-ray structures (e.g., PDB 1YPT) to model binding interactions .
- Site-directed mutagenesis : Identify residues critical for inhibitor binding .
How are recrystallization techniques applied for purification?
Basic
Post-synthesis, the crude product is dissolved in hot methanol, filtered, and cooled to 4°C. Slow crystallization yields needle-like crystals. Solvent mixtures (e.g., methanol/water 4:1) optimize crystal quality .
How do X-ray and Hirshfeld analyses aid in understanding solid-state interactions?
Q. Advanced
- X-ray : Reveals dihedral angles between pyrrole and phenyl rings (e.g., 15–25°) .
- Hirshfeld surfaces : Quantify C-H···π (10–15%) and van der Waals interactions (>60%) governing packing .
What safety precautions are necessary during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
